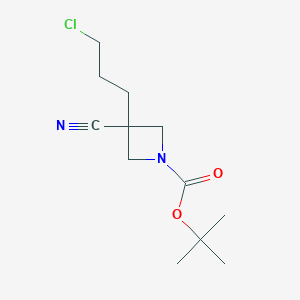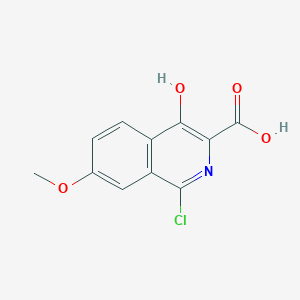
7-Iodo-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C9H8IN. It belongs to the class of dihydroisoquinolines, which are known for their diverse biological and pharmacological properties. The presence of an iodine atom at the 7th position of the isoquinoline ring imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3,4-dihydroisoquinoline can be achieved through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like Dess-Martin periodinane or other mild oxidants.
Reduction: Typically involves hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds.
Scientific Research Applications
7-Iodo-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodo-3,4-dihydroisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications . The iodine atom at the 7th position can enhance its binding affinity to certain biological targets, thereby influencing its pharmacological effects .
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in drug synthesis and similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: A precursor for various pharmacologically active compounds.
Uniqueness: 7-Iodo-3,4-dihydroisoquinoline stands out due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other dihydroisoquinolines . This unique feature makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
62541-61-1 |
|---|---|
Molecular Formula |
C9H8IN |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
7-iodo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
InChI Key |
RPXLZKALUZPINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)








